Potassium bromate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

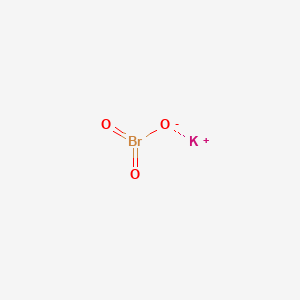

Potassium bromate is an inorganic compound with the chemical formula KBrO₃. It appears as a white crystalline powder and is known for its strong oxidizing properties. Historically, this compound has been widely used in the baking industry as a flour improver to enhance dough strength and elasticity, leading to better bread volume and texture .

Aplicaciones Científicas De Investigación

Potassium bromate has diverse applications in scientific research:

Chemistry: It is used as an analytical reagent and an oxidizing agent in various chemical reactions.

Biology and Medicine: this compound is employed in the study of oxidative stress and its effects on biological systems. It is also used in the preparation of certain pharmaceuticals.

Mecanismo De Acción

Target of Action

Potassium bromate (KBrO3) is primarily used as a dough conditioner and oxidizing agent . It targets the gluten proteins in dough, causing flour maturation and strengthening the gluten network . This results in improved gas retention and product volume .

Mode of Action

This compound acts by promoting the oxidation of thiol or sulfhydryl groups (S-H) in proteins to disulphide bridges (S-S) . This leads to cross-linking of separate protein molecules, forming stronger and more continuous gluten aggregates that trap gases more effectively . The increase in gluten size due to aggregation of proteins makes the dough more elastic, more resistant to deformation, and less extensible .

Biochemical Pathways

This compound affects the pentose phosphate pathway and intracellular antioxidant systems enzymes . It induces oxidative DNA damage and acts as a clastogen in vitro and in vivo . It’s also reported to induce cardiac hypertrophy without apoptosis at a low dose through the generation of reactive oxygen species (ROS), activating the calcineurin/nuclear factor of activated T-cells (NFAT) signaling pathway .

Pharmacokinetics

This compound is a strong electrolyte with a water solubility of more than 10 g/L at 20 °C . As bromate salts dissociate in aqueous media, the mode of toxic action of the bromate ion is expected to be independent of the counter-ion . .

Result of Action

This compound has been reported to cause multiple organ toxicity in humans and experimental animals . It can induce neurobehavioral changes, alter cerebral neurotransmitters levels, and impair brain tissue . In baking, it results in fluffy, soft, and unnaturally white bread .

Action Environment

The optimal conditions for this compound are warm temperatures and a slightly acidic environment (pH less than 5.5) . These conditions prevail during final proofing and initial stages of baking . It’s worth noting that this compound is a probable human carcinogen and its use has been reduced and replaced by other agents due to health concerns .

Safety and Hazards

Potassium bromate is associated with potential health risks. It has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC) and is banned in many countries, including the European Union and Canada . Studies have linked this compound to cancer in laboratory animals . It may cause severe injury, burns, or death if inhaled, ingested, or contacted with skin or eyes .

Métodos De Preparación

Potassium bromate can be synthesized through several methods:

Bromine and Potassium Hydroxide Reaction: When bromine gas is passed through a hot solution of potassium hydroxide, it forms unstable potassium hypobromite, which disproportionates into potassium bromide and this compound[ 3 BrO^- \rightarrow 2 Br^- + BrO_3^- ]

Electrolysis of Potassium Bromide Solutions: Electrolysis of potassium bromide solutions also yields this compound.

Análisis De Reacciones Químicas

Potassium bromate undergoes various chemical reactions, primarily due to its oxidizing nature:

Oxidation: It acts as a powerful oxidizing agent and is reduced to bromide in the process. For example, in acidic conditions, this compound reacts with sodium bromate to form bromine[ BrO_3^- + 5 Br^- + 6 H^+ \rightarrow 3 Br_2 + 3 H_2O ]

Substitution: In substitution reactions, this compound can act as an effective brominating agent.

Comparación Con Compuestos Similares

Potassium bromate can be compared with other similar compounds such as:

Potassium Chlorate (KClO₃): Both are strong oxidizing agents, but potassium chlorate is more commonly used in pyrotechnics and as a disinfectant.

Potassium Iodate (KIO₃): Similar to this compound, potassium iodate is used as an oxidizing agent and in iodized salt to prevent iodine deficiency.

Sodium Bromate (NaBrO₃): Sodium bromate shares similar properties with this compound but is less commonly used in the baking industry.

This compound’s unique properties, particularly its strong oxidizing ability, make it a valuable compound in various fields, despite concerns over its potential health risks.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Potassium bromate can be achieved through the oxidation of potassium bromide using a strong oxidizing agent such as chlorine or hydrogen peroxide.", "Starting Materials": [ "Potassium bromide", "Chlorine or Hydrogen peroxide", "Water" ], "Reaction": [ "Dissolve 1 mole of potassium bromide in water to form a solution", "Add chlorine or hydrogen peroxide to the solution slowly while stirring", "Continue stirring until the solution turns yellow", "Filter the solution to remove any impurities", "Evaporate the solution to dryness to obtain Potassium bromate" ] } | |

Número CAS |

7758-01-2 |

Fórmula molecular |

BrHKO3 |

Peso molecular |

168.01 g/mol |

Nombre IUPAC |

potassium;bromate |

InChI |

InChI=1S/BrHO3.K/c2-1(3)4;/h(H,2,3,4); |

Clave InChI |

ISNOGGYFSHCRRL-UHFFFAOYSA-N |

SMILES |

[O-]Br(=O)=O.[K+] |

SMILES canónico |

OBr(=O)=O.[K] |

Punto de ebullición |

Decomposes at 698° F (NTP, 1992) |

Color/Form |

White hexagonal crystal White crystalline powder White crystals or granules White or colorless, hexagonal crystals, or powde |

Densidad |

3.27 (NTP, 1992) 3.27 g/cu m at 17.5 °C 3.27 g/cm³ |

melting_point |

662 °F (NTP, 1992) 350 °C; decomposes at 370 °C with evolution of oxygen. 350 °C |

| 7758-01-2 | |

Descripción física |

Potassium bromate appears as a white crystalline solid. WHITE CRYSTALS OR POWDER. |

Pictogramas |

Oxidizer; Acute Toxic; Health Hazard |

Vida útil |

Stable under recommended storage conditions. /Potassium bromate/ mixtures with sulfur are unstable, and may ignite some hours after preparation, depending on the state of subdivision and atmospheric humidity. |

Solubilidad |

10 to 50 mg/mL at 66° F (NTP, 1992) Solubility (g/100 g water): 3.1 at 0 °C; 6.9 at 20 °C; 13.1 at 40 °C; 22.2 at 60 °C; 33.9 at 80 °C; 49.7 at 100 °C Soluble in 12.5 ppm water, 2 parts boiling water Soluble in boiling water Insoluble in ethanol Sparingly soluble in ethanol; insoluble in acetone Solubility in water, g/100ml at 25 °C: 7.5 |

Sinónimos |

potassium bromate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260898.png)

![(NE)-N-[3-[3-[[(3Z)-3-hydroxyimino-2-methylbutan-2-yl]amino]propylamino]-3-methyl-1-(2-nitroimidazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B1260906.png)